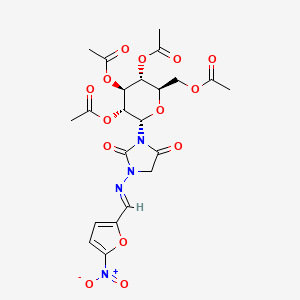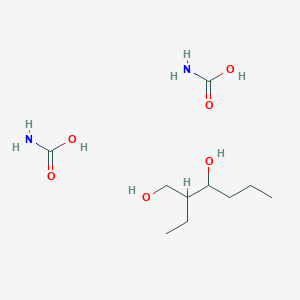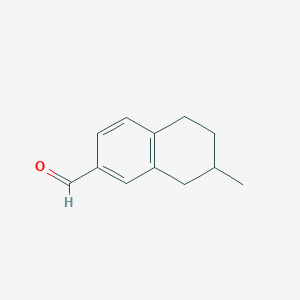![molecular formula C16H32O2Si B14293392 5-Heptenal, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,6-dimethyl- CAS No. 121618-70-0](/img/structure/B14293392.png)
5-Heptenal, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Heptenal, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,6-dimethyl- is a chemical compound with the molecular formula C14H30OSi. It is a derivative of heptenal, characterized by the presence of a tert-butyl dimethylsilyl (TBDMS) group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptenal, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,6-dimethyl- typically involves the protection of hydroxyl groups using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
-
Protection of Hydroxyl Group: : [ \text{R-OH} + \text{TBDMS-Cl} \rightarrow \text{R-O-TBDMS} + \text{HCl} ]
-
Formation of 5-Heptenal Derivative: : [ \text{R-O-TBDMS} + \text{Heptenal} \rightarrow \text{5-Heptenal Derivative} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Heptenal, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products
Oxidation: 5-Heptenoic acid derivatives.
Reduction: 5-Heptenol derivatives.
Substitution: Various substituted heptenal derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Heptenal, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,6-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mecanismo De Acción
The mechanism of action of 5-Heptenal, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,6-dimethyl- involves its interaction with various molecular targets. The silyl ether group can undergo hydrolysis to release the active hydroxyl compound, which can then participate in further chemical reactions. The aldehyde group can form Schiff bases with amines, leading to the formation of imines and subsequent biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethyl-5-heptenal: A structurally similar compound without the silyl ether group.
2,6-Dimethyl-5-heptenol: The reduced form of 2,6-dimethyl-5-heptenal.
tert-Butyldimethylsilyl ethers: A class of compounds with similar protective groups.
Uniqueness
5-Heptenal, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,6-dimethyl- is unique due to the presence of both the aldehyde and silyl ether groups, which confer distinct reactivity and stability. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propiedades
Número CAS |
121618-70-0 |
|---|---|
Fórmula molecular |
C16H32O2Si |
Peso molecular |
284.51 g/mol |
Nombre IUPAC |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,6-dimethylhept-5-enal |
InChI |
InChI=1S/C16H32O2Si/c1-14(2)10-9-11-16(6,12-17)13-18-19(7,8)15(3,4)5/h10,12H,9,11,13H2,1-8H3 |
Clave InChI |
ISBRXAINVUOBHN-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(C)(CO[Si](C)(C)C(C)(C)C)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride](/img/structure/B14293317.png)


![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine](/img/structure/B14293350.png)






![[(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester](/img/structure/B14293384.png)


![2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol](/img/structure/B14293407.png)
